

Spectroscopic Analysis of N-Boc-D-Phenylalaninol: A Structural Confirmation Guide

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Compound of Interest

Compound Name: *N-Boc-D-phenylalaninol*

CAS No.: 106454-69-7

Cat. No.: B558460

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Executive Summary

N-Boc-D-phenylalaninol (CAS: 106454-69-7) is a critical chiral intermediate used in the synthesis of peptide mimetics, protease inhibitors, and chiral auxiliaries.[1] Its structural integrity hinges on two factors: the retention of the D-configuration (R-configuration) and the complete reduction of the carboxylic acid precursor to the primary alcohol.

This guide provides a comparative technical analysis of spectroscopic methods to confirm the identity and purity of **N-Boc-D-phenylalaninol**. Unlike standard datasheets, this document focuses on comparative efficacy—demonstrating why specific techniques are superior for detecting common synthetic failures (e.g., racemization or incomplete reduction).

Part 1: Structural Criticality & Analytical Strategy

The synthesis of **N-Boc-D-phenylalaninol** typically involves the reduction of N-Boc-D-phenylalanine. The analytical challenge lies in distinguishing the product from the starting material and the unwanted L-enantiomer.

The Analytical Hierarchy

Tier	Objective	Preferred Method	Why?
1	Connectivity & Functional Group	¹ H-NMR	Unambiguously identifies the reduction of -COOH to -CH ₂ OH.
2	Stereochemical Purity	Chiral HPLC / Polarimetry	NMR is blind to enantiomers without chiral shift reagents.
3	Bulk Purity	Melting Point / TLC	Quick "Go/No-Go" checks for process chemistry.

Part 2: Comparative Spectroscopic Analysis

¹H-NMR Spectroscopy: The Gold Standard

Objective: Confirm reduction and protecting group integrity.

The ¹H-NMR spectrum provides the most definitive evidence of structural formation. The key differentiator is the ABX system formed by the diastereotopic methylene protons of the alcohol group.

- Product (Alcohol): Shows a distinct multiplet region at 3.5–3.8 ppm corresponding to -CH₂-OH.
- Alternative (Acid Precursor): Lacks signals in the 3.5–4.0 ppm region (except for the methine proton).

Diagnostic Peaks (in CDCl₃, 300 MHz):

- δ 1.41 (s, 9H): tert-Butyl group (Boc). Stability Check: Loss of this peak indicates deprotection.
- δ 3.55–3.75 (m, 2H): -CH₂-OH. Crucial Proof of Reduction. These protons are diastereotopic (magnetically non-equivalent) due to the adjacent chiral center, often appearing as a complex multiplet rather than a simple doublet.

- δ 3.85 (br s, 1H):-CH-N.
- δ 4.75 (br s, 1H):-NH (Carbamate).
- δ 7.15–7.35 (m, 5H): Phenyl aromatic protons.

FT-IR Spectroscopy: Functional Group Verification

Objective: Rapid qualitative check for carbonyl reduction.

While less detailed than NMR, IR is superior for detecting unreacted carboxylic acid starting material in the bulk solid state.

- **N-Boc-D-Phenylalaninol (Product):**
 - 3350–3450 cm^{-1} (Broad): O-H stretching vibration (Alcohol).
 - 1680–1690 cm^{-1} : C=O stretching (Urethane/Boc).
- **N-Boc-D-Phenylalanine (Precursor):**
 - 2500–3000 cm^{-1} (Very Broad): O-H stretching of Carboxylic Acid (distinct "beard" shape).
 - ~1710–1740 cm^{-1} : C=O stretching (Acid carbonyl).

Verdict: Use IR for raw material ID upon receipt; use NMR for release testing.

Optical Rotation & Chirality

Objective: Confirm D-configuration.

The specific rotation

is the only rapid physical method to distinguish **N-Boc-D-phenylalaninol** from its L-isomer (N-Boc-L-phenylalaninol).

- **N-Boc-D-phenylalaninol:**

(

, Methanol).[2]

- N-Boc-L-phenylalaninol:

(

, Methanol).[2]

Note: The sign of rotation is solvent-dependent. Ensure the solvent is Methanol. In Ethanol, the rotation magnitude may shift slightly.

Part 3: Experimental Data Summary

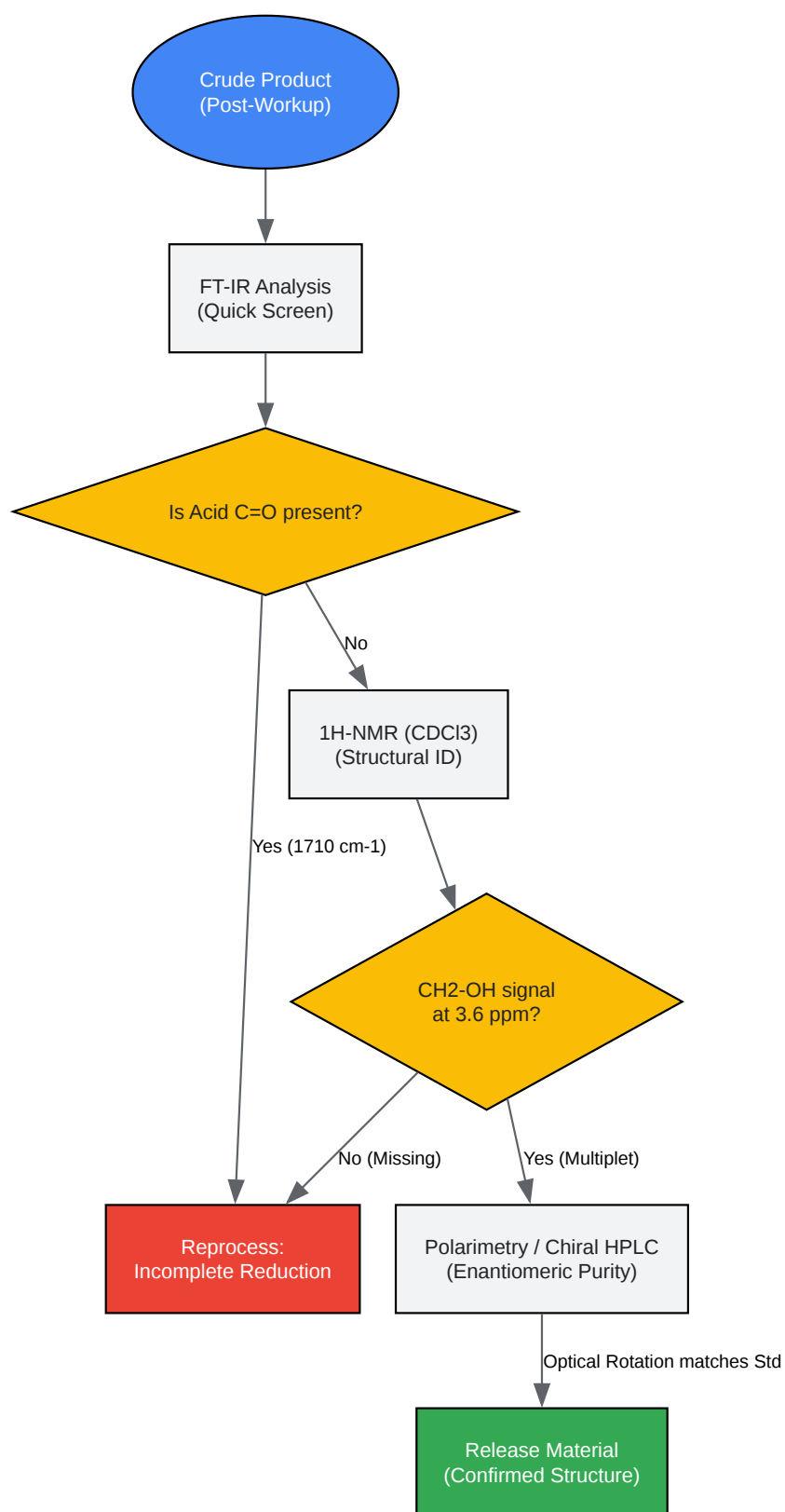
The following table consolidates physical property data derived from validated synthesis protocols.

Property	N-Boc-D-Phenylalaninol (Product)	N-Boc-D-Phenylalanine (Precursor)
Molecular Formula	C ₁₄ H ₂₁ NO ₃	C ₁₄ H ₁₉ NO ₄
Molecular Weight	251.32 g/mol	265.31 g/mol
Physical State	White Crystalline Solid	White Powder
Melting Point	92–98 °C	85–87 °C
Optical Rotation	(c=1, MeOH)	(c=1, EtOH)
Key NMR Feature	3.6 ppm (CH ₂ -OH)	No signal at 3.6 ppm

Part 4: Visualized Workflows

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logical progression for confirming the structure of the synthesized material.



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Caption: Step-by-step analytical decision tree for validating **N-Boc-D-phenylalaninol** synthesis.

Diagram 2: Structural Transformation & Spectral Shift

A visualization of the chemical reduction and the corresponding shift in spectroscopic markers.



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Caption: Chemical pathway highlighting the critical spectroscopic changes monitored during analysis.

Part 5: Detailed Experimental Protocols

Protocol A: ¹H-NMR Sample Preparation

Purpose: High-resolution structural confirmation.

- Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% TMS as an internal standard. CDCl₃ is preferred over DMSO-d₆ to prevent hydroxyl proton exchange broadening, allowing for sharper resolution of the alcohol coupling.
- Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of CDCl₃.
- Filtration: If the solution is cloudy (indicating inorganic salts from the reduction workup), filter through a small plug of glass wool into the NMR tube.
- Acquisition:
 - Pulse Angle: 30°
 - Relaxation Delay: 1.0 s
 - Scans: 16 (sufficient for >98% purity).

Protocol B: Specific Optical Rotation

Purpose: Confirmation of Enantiomeric Identity (D-isomer).

- Preparation: Accurately weigh 100 mg of dried **N-Boc-D-phenylalaninol**.
- Dissolution: Transfer to a 10 mL volumetric flask and dilute to volume with HPLC-grade Methanol. (Concentration g/100 mL).
- Measurement:
 - Zero the polarimeter with pure Methanol.
 - Fill the 1 dm (100 mm) cell with the sample solution, ensuring no bubbles are present in the light path.
 - Measure at 20°C using the Sodium D-line (589 nm).

- Calculation:

Where

is the observed rotation,

is path length in dm (1), and

is concentration in g/mL (0.01).[3]

References

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Sources

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